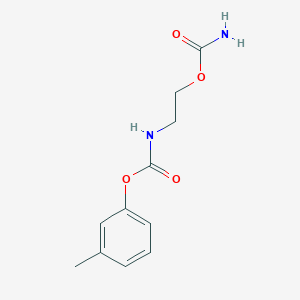(3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate
CAS No.:
Cat. No.: VC10017648
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14N2O4 |
|---|---|
| Molecular Weight | 238.24 g/mol |
| IUPAC Name | (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate |
| Standard InChI | InChI=1S/C11H14N2O4/c1-8-3-2-4-9(7-8)17-11(15)13-5-6-16-10(12)14/h2-4,7H,5-6H2,1H3,(H2,12,14)(H,13,15) |
| Standard InChI Key | YRWYJIURNNLPPL-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OC(=O)NCCOC(=O)N |
| Canonical SMILES | CC1=CC(=CC=C1)OC(=O)NCCOC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
(3-Methylphenyl) N-(2-carbamoyloxyethyl)carbamate (C₁₁H₁₄N₂O₄) is a carbamate ester featuring a 3-methylphenyl group linked to a carbamoyloxyethyl moiety via a carbamate bridge. Its molecular weight is 238.243 g/mol, with a monoisotopic mass of 238.095357 Da . The compound’s IUPAC name, 3-methylphenyl [2-(carbamoyloxy)ethyl]carbamate, reflects its substituent arrangement, where the carbamoyloxyethyl group (-O-C(=O)-NH₂) is attached to the ethyl chain of the carbamate .
Molecular Formula and Stereochemistry
The compound’s planar structure lacks chiral centers, as confirmed by its symmetrical substitution pattern. Key functional groups include:
-
A 3-methylphenyl ring (aromatic moiety).
-
A carbamate bridge (-O-C(=O)-NH-).
-
A carbamoyloxyethyl chain (-CH₂-CH₂-O-C(=O)-NH₂).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₄ | |
| Average Mass | 238.243 g/mol | |
| Monoisotopic Mass | 238.095357 Da | |
| ChemSpider ID | 1636884 |
Synthesis and Reaction Pathways
The synthesis of (3-methylphenyl) N-(2-carbamoyloxyethyl)carbamate involves carbamate-forming reactions, typically between phenyl carbonates and amines. A patent detailing analogous nitroimidazole carbamates (US3458528A) provides insight into potential methodologies .
Key Synthetic Steps
-
Phenyl Carbonate Intermediate: Reacting 3-methylphenol with phosgene or a chloroformate yields 3-methylphenyl chloroformate.
-
Amine Coupling: Treatment with 2-aminoethyl carbamate introduces the carbamoyloxyethyl group. This step often employs solvents like chloroform or ethanol and bases such as triethylamine to neutralize HCl .
-
Purification: Recrystallization from ethyl acetate or ethanol yields the pure product .
Example Reaction:
Catalytic and Solvent Systems
The patent US3458528A highlights the use of triethylamine in ethanol or chloroform to facilitate carbamate formation . Yields exceeding 75% are achievable under optimized conditions (15–40°C, 7–24 hours) .
Research Gaps and Future Directions
-
Biological Screening: Empirical studies are needed to evaluate antimicrobial or anticancer potential.
-
Catalytic Optimization: Exploring rhodium-catalyzed C-H amination (as in ) could streamline synthesis.
-
Toxicological Profiling: Acute and chronic toxicity studies are essential for industrial or pharmaceutical use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume